5'-O-DMT-2'-TBDMS-Uridine

RNA oligonucleotide synthesis phosphoramidite coupling solid-phase synthesis

5'-O-DMT-2'-TBDMS-Uridine (CAS 81246-80-2) is a doubly protected ribonucleoside that serves as a key intermediate in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method. The 5'-hydroxyl is masked by a 4,4'-dimethoxytrityl (DMT) group, while the 2'-hydroxyl carries a tert-butyldimethylsilyl (TBDMS) protecting group.

Molecular Formula C36H44N2O8Si
Molecular Weight 660.8 g/mol
CAS No. 81246-80-2
Cat. No. B150666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-2'-TBDMS-Uridine
CAS81246-80-2
Molecular FormulaC36H44N2O8Si
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
InChIInChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
InChIKeyKVHQIELPHWJPSY-WXQJYUTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-O-DMT-2'-TBDMS-Uridine (CAS 81246-80-2): Procurement Evidence for a Workhorse RNA Synthon


5'-O-DMT-2'-TBDMS-Uridine (CAS 81246-80-2) is a doubly protected ribonucleoside that serves as a key intermediate in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method [1]. The 5'-hydroxyl is masked by a 4,4'-dimethoxytrityl (DMT) group, while the 2'-hydroxyl carries a tert-butyldimethylsilyl (TBDMS) protecting group . Commercial specifications typically cite a purity of ≥95% (HPLC), a white to off-white solid appearance, and a melting range of 100–108 °C . The compound is routinely stored at 2–8 °C protected from light and is shipped under ambient or wet‑ice conditions .

Why 2'-O-Protecting‐Group Swaps Are Not Trivial: Procurement Relevance of 5'-O-DMT-2'-TBDMS-Uridine


RNA synthesis building blocks that share the same nucleobase and 5'-DMT protection can appear interchangeable at the catalog level; however, the 2'-O-protecting group fundamentally governs coupling kinetics, stepwise yield, migration stability, and deprotection compatibility . A purchasing decision made solely on price or availability—without accounting for these performance variables—can lead to failed syntheses, elevated impurity profiles, or costly re-optimization of established manufacturing protocols [1]. The quantitative evidence below clarifies precisely where 5'-O-DMT-2'-TBDMS-Uridine occupies a differentiated position relative to its closest in-class competitors.

Head-to-Head Quantitative Evidence: Selecting 5'-O-DMT-2'-TBDMS-Uridine with Confidence


Stepwise Coupling Efficiency: TBDMS vs. TOM – Comparable High Yields with Legacy Protocol Compatibility

In the foundational TBDMS chemistry paper, average stepwise coupling yields exceeding 99% were achieved using 5'-O-DMT-2'-O-TBDMS phosphoramidites on standard DNA synthesizers [1]. For the later TOM chemistry, average coupling yields >99.4% were reported under DNA coupling conditions (2.5 min coupling, BTT activator, 1.5 μmol scale) [2]. A direct comparative study of both protecting groups on the same synthesizer platform confirmed that phosphoramidites with TBDMS and TOM groups gave similar chain-assembly yields [3].

RNA oligonucleotide synthesis phosphoramidite coupling solid-phase synthesis

Cost Competitiveness: TBDMS Synthons Are Significantly Less Expensive Than TOM Analogs

When identical RNA sequences were assembled with TBDMS- versus TOM-protected phosphoramidites, the chain-assembly yields were equivalent; however, the TBDMS-protected building blocks were described as 'considerably less expensive than the latter' [1]. This cost advantage was explicitly cited as the reason for exclusive use of TBDMS chemistry in subsequent studies.

oligonucleotide manufacturing cost of goods large-scale RNA synthesis

Faster Coupling Kinetics for TOM: Impact on Throughput and Scale‑Up

TOM chemistry was specifically designed to overcome the steric bulk of TBDMS; under optimized conditions TOM phosphoramidites reach >99.4% coupling in only 2.5 min [1]. In contrast, TBDMS amidites historically require coupling times of 6–12 min to achieve comparable yields, a consequence of greater steric hindrance around the phosphorus center [2].

synthesis throughput coupling time process intensification

2′→3′ Migration Stability: TBDMS vs. TOM Under Basic Conditions

The TOM protecting group is specifically designed to prevent 2′→3′ silyl migration under the basic conditions encountered during synthesis and deprotection, thereby avoiding the formation of non-biologically active 2′-5′ linkages . The TBDMS group, in contrast, is susceptible to this migration, which can generate isomeric impurities that co-purify with the desired product [1].

isomeric impurity 2′-5′ linkage process robustness

Hybrid Compatibility: TBDMS Monomers Enable Mixed TBDMS/TOM Synthesis Strategies

Commercial suppliers note that TOM-protected RNA monomers are fully compatible with minor bases that retain 2′-O-TBDMS protection . This hybrid approach allows scientists to combine the steric advantages of TOM with the cost-effectiveness and broader availability of TBDMS-protected rare nucleosides.

modified RNA minor nucleosides hybrid protection strategy

Procurement-Led Application Scenarios for 5'-O-DMT-2'-TBDMS-Uridine


Cost-Sensitive Large-Scale RNA Synthesis for siRNA or Aptamer Production

When producing oligonucleotide therapeutics at multi-gram to kilogram scales, monomer cost becomes the dominant economic factor. The evidence that TBDMS phosphoramidites are 'considerably less expensive' than TOM analogs [1], while achieving equivalent stepwise coupling yields [2], positions 5'-O-DMT-2'-TBDMS-Uridine as the preferred starting block for cost-driven manufacturing campaigns.

Legacy Process Transfer and Regulatory Continuity

Many validated manufacturing processes for oligonucleotide drugs were developed using TBDMS chemistry. Substituting TOM monomers would require re-validation of coupling efficiency, impurity profiles, and deprotection completeness [1]. Procuring 5'-O-DMT-2'-TBDMS-Uridine ensures continuity with established regulatory filings and avoids the time and expense of process re-qualification.

Hybrid Protection Strategy for Modified Oligonucleotides

In the synthesis of RNA constructs containing rare or modified nucleosides (e.g., pseudouridine, N1-methyl-pseudouridine) that are only commercially available with 2'-O-TBDMS protection, 5'-O-DMT-2'-TBDMS-Uridine is the logical choice for the standard uridine position [1]. This hybrid approach maintains compatibility with TOM chemistry for common bases while leveraging TBDMS for specialized monomers, maximizing both synthetic flexibility and cost efficiency [2].

Academic Core Facilities and Shared Synthesizer Environments

Core laboratories that serve diverse user groups benefit from the extensive published literature and decades of troubleshooting experience available for TBDMS chemistry. The minor yield advantage of TOM (>99.4% vs. >99%) is rarely decisive for typical 20–30mer RNA constructs, whereas the lower procurement cost and broader vendor availability of 5'-O-DMT-2'-TBDMS-Uridine [1] make it the pragmatic default for shared facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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